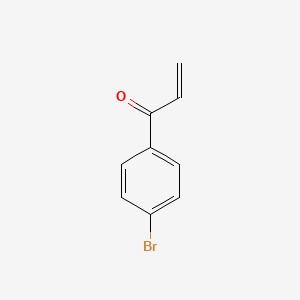

1-(4-Bromophenyl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALJNNVTRUWQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Chalcone Structural Motif Within Organic Chemistry and Medicinal Chemistry Research

Chalcones are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids, which are abundant in plants. researchgate.net They are characterized by a distinctive three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. researchgate.net This core structure, known as 1,3-diaryl-2-propen-1-one, is a "privileged scaffold" in medicinal chemistry due to its straightforward synthesis and the wide array of biological activities its derivatives exhibit. nih.govexlibrisgroup.commdpi.com

The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a classic organic reaction involving an aldehyde and an acetophenone (B1666503) in the presence of an acid or base catalyst. mdpi.com While effective, this method can be slow and may result in a mixture of products. nih.gov Consequently, researchers continue to develop more efficient and environmentally friendly synthetic protocols. nih.gov

The Strategic Significance of Halogenation, Specifically Bromine, in Chalcone Design and Functionality

The introduction of halogen atoms, particularly bromine, into the chalcone (B49325) structure is a key strategy for modulating its biological activity. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets.

The presence of a bromine substituent on the chalcone scaffold has been shown to be advantageous for various biological activities. For instance, brominated chalcones have demonstrated potent antimicrobial and biofilm inhibitory effects. nih.gov The position of the bromine atom on the aromatic ring is crucial, as it can impact the compound's inhibitory potential. nih.gov Some studies suggest that bromine substitution can enhance the anti-proliferative activity of chalcones against cancer cells. nih.gov A series of halogen-bearing chalcones have been found to exhibit significant and selective toxicity for tumors. mdpi.com

The synthesis of brominated chalcones can be achieved through various methods, including electrophilic aromatic bromination using bromine in acetic acid or employing alternative brominating agents to develop more eco-friendly techniques. nih.govresearchgate.net

Overview of Current Research Trajectories and Unexplored Potentials of 1 4 Bromophenyl Prop 2 En 1 One and Its Analogs

Claisen-Schmidt Condensation as a Foundational Synthetic Approach

The Claisen-Schmidt condensation is the most fundamental and widely employed method for the synthesis of this compound and its derivatives. nih.gov This base-catalyzed reaction involves the condensation of an appropriate substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503). In the case of this compound, the reaction proceeds between 4-bromoacetophenone and formaldehyde. However, more complex derivatives are commonly synthesized using various substituted benzaldehydes. For instance, the reaction of 4-bromoacetophenone with 2-chlorobenzaldehyde (B119727) yields (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. researchgate.net Similarly, condensation with 4-ethoxybenzaldehyde (B43997) produces 1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. nih.gov

The reaction is typically carried out in a protic solvent, such as methanol, in the presence of a base like sodium hydroxide (B78521). researchgate.netnih.gov The base facilitates the deprotonation of the acetophenone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxyketone adduct yields the α,β-unsaturated ketone, or chalcone (B49325).

Optimization of Catalytic Systems and Reaction Conditions for Enhanced Yield and Stereoselectivity

Significant research has been dedicated to optimizing the catalytic systems and reaction conditions for the Claisen-Schmidt condensation to improve yields and control stereoselectivity. While traditional methods often employ strong bases like sodium hydroxide in alcoholic solvents, alternative catalysts and conditions have been explored.

The choice of catalyst can significantly impact the reaction's efficiency. Studies have compared the catalytic effect of various bases, including potassium hydroxide (KOH), sodium acetate (B1210297) (NaOAc), and ammonium (B1175870) acetate (NH4OAc), with solid sodium hydroxide often proving to be highly effective, even in small molar quantities. nih.gov

The reaction conditions, such as temperature and reaction time, are also crucial parameters. For instance, the synthesis of (E)-1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one is achieved at a specific melting point range of 161–162 °C. nih.gov The use of microwave irradiation has also been investigated as a means to accelerate the reaction and improve yields.

Stereoselectivity is a key consideration in chalcone synthesis, as the double bond can exist in either the E (trans) or Z (cis) configuration. The E isomer is generally more stable and is the predominant product in most Claisen-Schmidt condensations. researchgate.netresearchgate.net The reaction conditions can be fine-tuned to favor the formation of the desired stereoisomer.

Solvent-Free and Environmentally Conscious Synthesis Protocols

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. In the context of the Claisen-Schmidt condensation, solvent-free approaches have emerged as a sustainable alternative to traditional solvent-based methods. nih.gov

One such approach involves the grinding of the reactants, 4-bromoacetophenone and a suitable aldehyde, with a solid base catalyst like sodium hydroxide. nih.govnih.gov This mechanochemical method often leads to quantitative yields of the desired chalcone and simplifies the work-up procedure, as the need for solvent removal is eliminated. nih.gov The use of heterogeneous catalysts, such as zeolites, under solvent-free conditions has also been reported, offering the advantages of easy catalyst recovery and reuse. rsc.org These green chemistry approaches not to only reduce the environmental impact but can also lead to improved reaction efficiency and cost-effectiveness.

Exploration of Alternative Synthetic Strategies for this compound Scaffolds

While the Claisen-Schmidt condensation is the workhorse for synthesizing this compound, other synthetic strategies have also been explored. One notable alternative is the Friedel-Crafts acylation. For example, (E)-1-(4-bromophenyl)but-2-en-1-one has been synthesized via the Friedel-Crafts acylation of bromobenzene (B47551) with crotonyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. nih.gov This method, however, can sometimes result in low yields. nih.gov

Another approach involves the Homer-Wadsworth-Emmons reaction. This reaction utilizes a phosphonate (B1237965) carbanion to react with an aldehyde, forming an alkene. For instance, a method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone involves the Homer-Wadsworth-Emmons reaction between α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl (B3062369) methyl ketone. google.com A similar strategy could potentially be adapted for the synthesis of this compound.

Advanced Derivatization Strategies from the this compound Framework

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through various chemical transformations.

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system in this compound is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon (Michael addition). This reactivity allows for the introduction of a diverse range of functional groups.

For example, the reaction of this compound derivatives with nucleophiles such as amines can lead to the formation of β-amino ketones. mdpi.com These reactions are often regioselective, with the nucleophile preferentially adding to the β-position. The resulting products can then be further modified to create more complex molecular architectures.

The table below showcases various derivatives of this compound synthesized through Claisen-Schmidt condensation, highlighting the versatility of this foundational approach.

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Product | Reference |

| 4-Bromoacetophenone | 2-Chlorobenzaldehyde | (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | researchgate.net |

| 4-Bromoacetophenone | 4-Ethoxybenzaldehyde | 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | nih.gov |

| 4-Bromoacetophenone | Furan-2-carbaldehyde | (E)-1-(4-Bromophenyl)-3-(2-furyl)prop-2-en-1-one | nih.gov |

| 4-Bromoacetophenone | 4-Iodobenzaldehyde | (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one | researchgate.net |

| 4-Bromoacetophenone | 4-Methylbenzaldehyde | 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | researchgate.net |

| 4-Bromoacetophenone | 4-Methoxybenzaldehyde | 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | researchgate.net |

| 4-Bromoacetophenone | Naphthalene-2-carbaldehyde | (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one | researchgate.net |

| 1-(4-(1H-Imidazol-1-yl)phenyl)ethan-1-one | 4-Bromobenzaldehyde | (E)-1-(4-(1H-Imidazol-1-yl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one | nih.gov |

Electrophilic Aromatic Substitution on the Phenyl Rings

The phenyl rings of this compound are amenable to electrophilic aromatic substitution reactions, allowing for further functionalization. libretexts.orglumenlearning.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. lumenlearning.com

The bromine atom on the phenyl ring is a deactivating group but an ortho-, para-director. Therefore, electrophilic substitution will primarily occur at the positions ortho to the bromine atom. For instance, nitration of this compound would be expected to yield 1-(4-bromo-2-nitrophenyl)prop-2-en-1-one and 1-(4-bromo-3-nitrophenyl)prop-2-en-1-one. The specific reaction conditions, including the choice of catalyst and temperature, can influence the regioselectivity of the substitution.

It is also possible to introduce substituents onto the other phenyl ring, depending on the starting materials used in the initial Claisen-Schmidt condensation. For example, if a substituted benzaldehyde is used, the resulting chalcone will already have a functionalized second phenyl ring. This ring can then be further modified through electrophilic aromatic substitution, provided the existing substituents are compatible with the reaction conditions.

Reduction Reactions of the Carbonyl and Alkene Moieties

The reduction of this compound can be selectively directed towards the carbonyl group or the carbon-carbon double bond, or both, depending on the choice of reducing agent and reaction conditions. This selectivity is crucial for the synthesis of different classes of compounds.

Selective reduction of the exocyclic C=C double bond of chalcones can be achieved using various methods. One such method involves the use of sodium dithionite (B78146) under phase transfer catalyzed conditions, which has been shown to selectively reduce the double bond in 2'-hydroxychalcones. tandfonline.com Another approach utilizes benzeneselenol, generated in situ, for the chemoselective reduction of the carbon-carbon double bond in chalcones, leaving the carbonyl group intact. researchgate.net This method is notable for its mild, metal-free conditions and compatibility with various functional groups. researchgate.net

For the selective reduction of the carbonyl group to an allylic alcohol, reagents like sodium borohydride (B1222165) (NaBH₄) in ether or tetrahydrofuran (B95107) (THF) can be employed. researchgate.net The Luche reduction, which uses NaBH₄ in the presence of a cerium salt like CeCl₃, is also a well-established method for the 1,2-reduction of α,β-unsaturated ketones, yielding allylic alcohols. researchgate.net Additionally, lithium aluminum hydride (LAH) in ether at low temperatures can selectively reduce the carbonyl group. researchgate.net

The hydrogenation of chalcones can lead to the reduction of the double bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation. jchemrev.com Furthermore, ruthenium catalysts in the presence of a hydrogen source like formic acid or sodium formate (B1220265) have also been employed for the hydrogenation of chalcones. jchemrev.com A continuous hydrogenation method has been developed using a Pd/C catalyst with diphenyl sulfide (B99878) as an additive to confer selectivity for the conjugate reduction. frontiersin.org The reduction of chalcones to dihydrochalcones can also be accomplished using triethylsilane as a hydride donor and trifluoroacetic acid as a proton donor. jchemrev.com

Table 1: Selective Reduction Reactions of Chalcones

| Desired Product | Reagent(s) | Reaction Type | Reference(s) |

| Dihydrochalcone (Alkene Reduction) | Sodium Dithionite (Phase Transfer) | Selective C=C Reduction | tandfonline.com |

| Dihydrochalcone (Alkene Reduction) | In situ generated Benzeneselenol | Chemoselective C=C Reduction | researchgate.net |

| Allylic Alcohol (Carbonyl Reduction) | Sodium Borohydride (NaBH₄) in Ether/THF | Selective C=O Reduction | researchgate.net |

| Allylic Alcohol (Carbonyl Reduction) | NaBH₄ / CeCl₃ (Luche Reduction) | 1,2-Reduction | researchgate.net |

| Allylic Alcohol (Carbonyl Reduction) | Lithium Aluminum Hydride (LAH) | Selective C=O Reduction | researchgate.net |

| Dihydrochalcone (Alkene Reduction) | H₂ / Pd/C | Catalytic Hydrogenation | jchemrev.com |

| Dihydrochalcone (Alkene Reduction) | Ruthenium catalyst / HCOOH or HCOONa | Hydrogenation | jchemrev.com |

| Dihydrochalcone (Alkene Reduction) | Triethylsilane / Trifluoroacetic Acid | Conjugate Reduction | jchemrev.com |

Cyclization Reactions for the Formation of Heterocyclic Derivatives

This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds through cyclization reactions. The α,β-unsaturated ketone moiety readily participates in condensation reactions with various binucleophiles to form five, six, and seven-membered rings.

Pyrazolines: Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are commonly synthesized from chalcones. The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives is a standard method for the preparation of 2-pyrazoline (B94618) derivatives. nih.gov These reactions can be carried out in various solvents like methanol, often in the presence of a base such as sodium hydroxide. nih.gov Phenylhydrazine can also be used in a one-pot, three-component reaction with an acetophenone and a benzaldehyde under basic conditions, often assisted by microwave irradiation, to yield pyrazoline derivatives. fip.org The synthesis of pyrazolines can also be achieved through the reaction of chalcones with aryl hydrazides, which undergo a Michael addition-cyclization reaction. frontiersin.org

Diazepines: 1,5-Benzodiazepines, which feature a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring, can be synthesized from chalcones. The condensation of chalcones with o-phenylenediamine (B120857) is a common route to produce 2,4-disubstituted 1,5-benzodiazepine derivatives. jocpr.comresearchgate.net This reaction can be carried out using various catalysts and conditions, including conventional heating in solvents like ethanol (B145695) with a few drops of piperidine (B6355638), or under microwave irradiation which often leads to shorter reaction times and improved yields. derpharmachemica.comsapub.org

Pyrimidines: Pyrimidines, six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the ring, can also be synthesized from chalcone precursors. One approach involves the reaction of chalcones with urea (B33335) or thiourea (B124793) in the presence of a catalyst, such as glacial acetic acid or an alkaline medium, to yield pyrimidine (B1678525) derivatives. researchgate.net Another strategy involves a one-pot reaction for the synthesis of 4-bromopyrimidines where N-(cyanovinyl)amidines are cyclized in the presence of dry hydrogen bromide. clockss.org Furthermore, novel pyrimidine-quinolone hybrids have been synthesized through a catalyst-free microwave-assisted aromatic nucleophilic substitution reaction between aminophenylthio-substituted quinolones and 4-aryl-2-chloropyrimidines. nih.gov

Isoxazoles: Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom next to each other. They are readily prepared from chalcones by reaction with hydroxylamine (B1172632) hydrochloride. nveo.orgderpharmachemica.comresearchgate.net This cyclization can be performed under conventional heating or microwave irradiation, with the latter often providing better yields in shorter reaction times. nveo.org The reaction is typically carried out in the presence of a base, such as ethanolic sodium hydroxide. nveo.org

Table 2: Cyclization Reactions of Chalcones for Heterocycle Synthesis

| Heterocycle | Reagent(s) | General Reaction Conditions | Reference(s) |

| Pyrazolines | Hydrazine Hydrate or Phenylhydrazine | Basic conditions (e.g., NaOH in methanol), room temperature or microwave irradiation | nih.govfip.org |

| Diazepines | o-Phenylenediamine | Conventional heating or microwave irradiation in the presence of a catalyst (e.g., piperidine in ethanol) | jocpr.comderpharmachemica.comsapub.org |

| Pyrimidines | Urea or Thiourea | Catalytic amount of acid (e.g., glacial acetic acid) or base | researchgate.net |

| Isoxazoles | Hydroxylamine Hydrochloride | Basic conditions (e.g., ethanolic NaOH), conventional heating or microwave irradiation | nveo.orgderpharmachemica.comresearchgate.net |

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound, providing detailed insights into its electronic and vibrational properties and the environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide definitive information about the carbon skeleton and the number and connectivity of hydrogen atoms.

For (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one , the ¹H NMR spectrum displays characteristic signals for the aromatic and vinylic protons. chemicalbook.com The two vinylic protons of the enone moiety appear as doublets with a large coupling constant (J ≈ 15.6 Hz), which is indicative of a trans (E) configuration about the double bond. chemicalbook.com The aromatic protons of the 4-bromophenyl and the unsubstituted phenyl rings typically appear as multiplets in the downfield region of the spectrum. chemicalbook.com

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) is characteristically observed at a low field (highly deshielded), while the carbons of the aromatic rings and the vinyl group appear at intermediate chemical shifts. The specific chemical shifts are sensitive to the electronic effects of the substituents.

Table 1: Representative ¹H NMR Spectroscopic Data for (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one Data recorded in CDCl₃ solution.

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.88 |

| Aromatic Protons | 7.81 |

| Aromatic Protons | 7.63 |

| Vinylic Proton (Cα-H or Cβ-H) | 7.47 |

| Aromatic Protons | 7.47 to 7.37 |

Note: Assignments are based on typical chalcone spectra; specific peak-to-proton assignment may vary. Data sourced from ChemicalBook. chemicalbook.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Dynamics and Functional Group Identification

Vibrational spectroscopy, including both FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For chalcones like this compound, these spectra are dominated by several key absorptions.

The most prominent band in the FTIR spectrum is the stretching vibration of the carbonyl group (ν C=O), which typically appears in the region of 1640-1670 cm⁻¹. This frequency is lower than that of a simple saturated ketone due to the extended conjugation with the double bond and the aromatic ring. The stretching of the olefinic double bond (ν C=C) is also clearly visible, usually around 1590-1610 cm⁻¹. Vibrations corresponding to the aromatic rings and the C-Br bond are also present. nih.gov Raman spectroscopy provides complementary information and is particularly useful for analyzing the non-polar C=C bond. nih.gov

Table 2: Key Vibrational Frequencies for 4'-Bromochalcone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching (ν) | 1640 - 1670 |

| Olefinic (C=C) | Stretching (ν) | 1590 - 1610 |

| Aromatic (C=C) | Stretching (ν) | 1450 - 1600 |

| Carbon-Bromine (C-Br) | Stretching (ν) | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of a chalcone is characterized by strong absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated system. For chalcone derivatives, these transitions are responsible for their often-yellow color. nih.gov In the case of (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, a related compound, the absorption peak is observed around 320 nm, corresponding to a π → π* transition, with a calculated energy bandgap of 3.87 eV. This high degree of conjugation across the propenone bridge and both aromatic rings is a hallmark of the chalcone structure.

X-ray Crystallographic Investigations for Precise Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive and precise data on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Determination of Molecular Conformation, Planarity, and Dihedral Angles Between Aromatic Rings

X-ray crystallographic studies of this compound derivatives reveal that the molecule generally adopts a nearly planar conformation. The central enone bridge (–CH=CH–C=O–) is typically planar, which maximizes the π-orbital overlap and conjugation. The planarity of the entire molecule is determined by the dihedral angle between the two aromatic rings.

This angle can vary depending on the steric and electronic nature of the substituents on the phenyl rings. For instance, in (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, the dihedral angle between the two benzene rings is very small, at 4.97(18)°, indicating a high degree of planarity. elsevier.comscispace.com In contrast, the introduction of a bulkier or differently positioned substituent, as in (E)-1-(4-bromophenyl)-3-(2-furyl)prop-2-en-1-one, results in a significantly larger dihedral angle of 44.35(14)°. nih.gov These variations highlight the conformational flexibility of the chalcone backbone.

Table 3: Dihedral Angles in Various this compound Derivatives

| Compound | Dihedral Angle Between Rings (°) |

| (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one | 4.97 (18) elsevier.comscispace.com |

| (E)-1-(4-Bromophenyl)-3-(2-furyl)prop-2-en-1-one | 44.35 (14) nih.gov |

Analysis of Crystal Packing and Supramolecular Interactions (e.g., C-H⋯O, C-H⋯Cl, C-H⋯π, π–π Stacking)

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the crystal structures of this compound and its analogues, several types of supramolecular interactions are consistently observed.

Weak hydrogen bonds of the C-H⋯O type are very common, where a hydrogen atom attached to a carbon (often from an aromatic or vinyl group) interacts with the carbonyl oxygen of an adjacent molecule. elsevier.com These interactions frequently link molecules into chains or more complex networks. elsevier.com

Influence of Substituent Effects on Solid-State Architecture

The solid-state architecture of chalcones, including this compound, is significantly governed by the nature and position of substituents on the aromatic rings. The bromine atom at the para-position of the phenyl ring (Ring A) exerts a notable influence through a combination of steric and electronic effects, which dictates the molecular conformation and the resulting intermolecular interactions that define the crystal lattice.

Research on related brominated chalcones reveals that the bromo substituent plays a crucial role in directing the crystal packing. The introduction of a bromine atom can reduce dipole-dipole interactions between molecules, which favors the formation of acentric crystal structures. researchgate.net This effect is critical for applications in nonlinear optics. researchgate.net Furthermore, the bromine atom is capable of participating in specific, directional intermolecular interactions, most notably halogen bonding. The structure of compounds like 3'-bromo-4-methyl-chalcone has been shown to exhibit type I halogen bonds, a key interaction that influences the supramolecular assembly. nih.gov

The planarity of the chalcone backbone is a critical parameter influenced by substituents. In the closely related compound, (E)-1-(4-Bromophenyl)but-2-en-1-one, the molecule is not perfectly planar. The angle between the plane of the 4-bromophenyl ring and the plane of the unsaturated side chain is 29.12 (16)°. nih.gov This deviation from planarity is a common feature in chalcones and affects the efficiency of crystal packing. For instance, in 3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP), the angle between the two aromatic rings is 47.05°, indicating a significantly non-planar conformation. mdpi.com This non-planarity can decrease the crystal packing energy, which in turn can influence physical properties like the melting point and solubility. mdpi.com

The primary intermolecular forces responsible for the cohesion in the crystal structure of bromo-substituted chalcones are weak van der Waals forces, including C-H···O hydrogen bonds, π-π stacking, and halogen-related interactions. In (E)-1-(4-Bromophenyl)but-2-en-1-one, the crystal structure is stabilized by weak π–π stacking interactions between adjacent molecules, with a centroid-to-centroid distance of 3.724 Å, and by intermolecular C—H⋯O interactions. nih.gov Similarly, analysis of 3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one reveals that the supramolecular arrangement is stabilized by C–H⋯O and C–H⋯π interactions. mdpi.com Hirshfeld surface analysis of this compound quantified the contributions of various intermolecular contacts, showing that H···H (50.04%), C···H (21.6%), and Br···H (12.4%) interactions are the most significant. mdpi.com

Interactive Data Table: Crystallographic and Conformational Parameters of Related Bromochalcones

| Compound Name | Formula | Dihedral Angle (Aryl Ring & Enone Chain) | Key Bond Lengths (Å) | Ref. |

| (E)-1-(4-Bromophenyl)but-2-en-1-one | C₁₀H₉BrO | 29.12 (16)° | C=O: 1.2278 (17) | nih.gov |

| 3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one | C₁₉H₁₉BrO | 47.05° (between aromatic rings) | Not specified | mdpi.com |

| (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₁BrO | 49.70°, 49.98° (between aromatic rings) | Not specified | mdpi.com |

Interactive Data Table: Intermolecular Interactions in Related Bromochalcones

| Compound Name | Interaction Type | Donor-Acceptor / Centroid-Centroid Distance (Å) | Key Details | Ref. |

| (E)-1-(4-Bromophenyl)but-2-en-1-one | π–π stacking | 3.724 (1) | Between adjacent bromophenyl rings. | nih.gov |

| (E)-1-(4-Bromophenyl)but-2-en-1-one | C—H⋯O | Not specified | Weak intermolecular hydrogen bonds contribute to crystal packing. | nih.gov |

| 3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one | C–H⋯O | 2.67 | Stabilizes molecular layers. | mdpi.com |

| 3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one | C–H⋯π | Not specified | Edge-to-face interaction involving an aromatic ring. | mdpi.com |

| 3'-bromo-4-methyl-chalcone | Type I Halogen Bond | Not specified | A significant directional interaction involving the bromine atom. | nih.gov |

Computational Chemistry and Quantum Chemical Investigations of 1 4 Bromophenyl Prop 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT has proven to be a powerful tool for investigating the electronic and structural properties of molecules like 1-(4-bromophenyl)prop-2-en-1-one. These calculations offer a detailed understanding of the molecule's geometry, stability, and electronic behavior.

Geometry Optimization and Conformational Stability Analysis

The molecular structure of this compound consists of a para-substituted bromophenyl group linked to an unsaturated carbonyl side chain. nih.gov The molecule is generally planar, with a slight angle between the plane of the aryl ring and the plane of the unsaturated side chain. nih.gov For instance, in a related compound, (E)-1-(4-Bromophenyl)but-2-en-1-one, this angle is reported to be 29.12 (16)°. nih.govresearchgate.net The enone group typically adopts an s-cis configuration with respect to the C=O and C=C double bonds. nih.gov

The stability of the crystal structure is often maintained by various intermolecular interactions, including weak C-H···O interactions and π–π stacking between adjacent molecules. nih.govnih.gov In some derivatives, these interactions can link molecules into chains or more complex supramolecular arrangements. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, indicating nucleophilic or basic sites, while the LUMO represents the ability to accept an electron, indicating electrophilic or acidic sites. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This gap is also indicative of the molecule's potential for applications in optoelectronics. nih.gov For a related chalcone (B49325), (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 4.12 eV, suggesting suitability for such applications. nih.gov The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks.

| Parameter | Significance | Typical Findings |

|---|---|---|

| HOMO Energy | Electron-donating ability (nucleophilicity) | Localized on electron-rich regions |

| LUMO Energy | Electron-accepting ability (electrophilicity) | Localized on electron-deficient regions |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | A smaller gap indicates higher reactivity |

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Molecular Stability

Weak occupancies in the antibonding NBOs (non-Lewis orbitals) signify departures from an idealized localized Lewis structure, indicating delocalization effects. wikipedia.org NBO analysis can reveal significant intramolecular charge transfer interactions, which are important for understanding the electronic properties and stability of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is typically mapped onto a constant electron density surface, where different colors represent different electrostatic potential values. mdpi.com

Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In chalcones, these are often found near the carbonyl oxygen atom. nih.gov

Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack. researchgate.net

Green/White regions: Represent neutral or near-zero potential. researchgate.net

The MEP map provides a clear picture of where intermolecular interactions, such as hydrogen bonding, are likely to occur. uni-muenchen.de

Hirshfeld Surface Analysis and Fingerprint Plots for Characterizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is generated based on the electron distribution of the molecule. The analysis produces two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular contacts. crystalexplorer.net

Common contacts observed in the crystal packing of similar chalcone derivatives include H···H, C···H/H···C, Br···H/H···Br, and O···H/H···O interactions. nih.gov For example, in one related compound, H···H contacts were found to be the most significant contribution to the crystal packing. nih.govnih.gov The fingerprint plots provide a unique "fingerprint" for the intermolecular interactions in a crystal, highlighting the key forces that stabilize the crystal structure. crystalexplorer.net

| Interaction Type | Typical Contribution |

|---|---|

| H···H | Often the most significant contributor |

| C···H/H···C | Significant contribution |

| Br···H/H···Br | Variable contribution depending on crystal packing |

| O···H/H···O | Indicates hydrogen bonding interactions |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Chalcone derivatives are of significant interest for their potential applications in nonlinear optics due to their often non-centrosymmetric crystal structures and extended π-conjugated systems. ripublication.comresearchgate.net The NLO properties of a molecule are determined by its response to an external electric field, which can be quantified by parameters such as the molecular dipole moment, polarizability, and first and second-order hyperpolarizability. ripublication.com

A large hyperpolarizability value indicates a strong NLO response, making the material a good candidate for applications like second-harmonic generation (SHG). ripublication.com Computational studies, often using DFT, can predict these NLO properties. nih.gov The presence of donor-π-acceptor (D-π-A) structures within the molecule can enhance the intramolecular charge transfer (ICT) and, consequently, the NLO response. chemrxiv.org A smaller HOMO-LUMO gap is generally associated with a larger polarizability and a more significant NLO effect. nih.gov

Theoretical Calculation of Hyperpolarizability and Second Harmonic Generation (SHG) Efficiency

There is no available research data that specifically details the theoretical calculation of the first-order hyperpolarizability (β) or the Second Harmonic Generation (SHG) efficiency for this compound. Such calculations are crucial for quantifying the NLO response of a molecule and predicting its potential for use in photonic and optoelectronic devices. Typically, these values are obtained through quantum chemical computations, and the results are often compared to a standard reference material like urea (B33335) or KDP.

Correlation between Electronic Structure and NLO Response

A detailed analysis of the correlation between the electronic structure and the NLO response of this compound is not available in the current body of scientific literature. This type of analysis would involve examining the molecule's frontier molecular orbitals (HOMO and LUMO), the energy gap between them, and the nature of intramolecular charge transfer, which are fundamental to understanding and predicting NLO properties. For related, more complex chalcones, studies have shown that the presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system is key to enhancing the NLO response. However, a specific computational investigation into these aspects for this compound has not been reported.

Investigations into the Biological Activities of 1 4 Bromophenyl Prop 2 En 1 One and Its Derivatives

In Vitro Antimicrobial Activity Profiling

The antimicrobial potential of 1-(4-bromophenyl)prop-2-en-1-one and its related compounds has been evaluated against a range of microorganisms, including bacteria and fungi. These studies are crucial in the search for new therapeutic agents to combat infectious diseases.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Chalcones, the class of compounds to which this compound belongs, are recognized for their wide spectrum of biological activities, including antibacterial effects. nih.gov Research has shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain amino chalcone (B49325) derivatives have demonstrated inhibitory effects. ugm.ac.id The structure of the bacterial cell wall is a key differentiator in the susceptibility of bacteria to antibiotics; Gram-negative bacteria possess an outer membrane that can act as a barrier to many drugs, often making them more resistant than Gram-positive bacteria. nih.gov

Nitroimidazole-containing hybrids have shown notable antibacterial potency. For example, some hybrids have demonstrated superior or comparable activity against methicillin-resistant Staphylococcus aureus (MRSA) when compared to reference drugs like norfloxacin (B1679917) and chloramphenicol. nih.gov Specifically, one hybrid exhibited significant activity against the Gram-negative bacterium Proteus vulgaris. nih.gov Another quinolone-imidazole hybrid was found to be potent against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. nih.gov

Table 1: Antibacterial Activity of Selected Chalcone Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Observation |

|---|---|---|

| Amino chalcone derivatives | General | Inhibitory effects observed. ugm.ac.id |

| Nitroimidazole/berberine hybrid | Proteus vulgaris | Significant activity noted. nih.gov |

| Quinolone-imidazole hybrid | Pseudomonas aeruginosa | Potent activity observed. nih.gov |

| Nitroimidazole/berberine hybrids | MRSA | Superior or comparable to norfloxacin and chloramphenicol. nih.gov |

Antifungal Activity Assessment

The antifungal properties of this compound derivatives have also been a subject of investigation. Chalcones are known to possess antifungal activity. nih.gov Studies on various derivatives have shown promising results against pathogenic fungi. For instance, certain pyrrolidine (B122466) derivatives have been evaluated for their antifungal properties. nih.gov The emergence of resistant fungal strains has necessitated the search for new antifungal agents. nih.gov

Research into naphthalen-2-acyl imidazolium (B1220033) salts, derived from 1,4-dihydroxynaphthalene, revealed significant anti-Candida activity. nih.gov One particular derivative demonstrated stronger antifungal activity against Candida spp. than the commonly used antifungal drug miconazole. nih.gov The mechanism of action for some of these compounds involves inducing apoptosis in the fungal cells. nih.gov

Antitubercular Potential Against Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, has a unique and complex cell wall that makes it inherently resistant to many antibiotics. nih.gov The development of new drugs targeting this bacterium is a global health priority. nih.govnih.gov Chalcones have been identified as a class of compounds with potential antitubercular activity. nih.gov

Research has focused on inhibiting essential biosynthetic pathways in M. tuberculosis. nih.gov For example, compounds that inhibit the biosynthesis of mycolic acids, key components of the mycobacterial cell wall, are of great interest. nih.gov The enzyme DprE1, involved in the synthesis of a crucial cell wall component, has been identified as a promising drug target. nih.gov While direct studies on the antitubercular activity of this compound are not extensively detailed in the provided results, the broader class of chalcones shows promise in this area.

In Vitro Anticancer and Cytotoxic Activity Studies

The potential of this compound and its derivatives as anticancer agents has been explored through various in vitro studies on different cancer cell lines.

Inhibition of Cancer Cell Proliferation in Specific Cell Lines (e.g., HeLa Cervical Cancer Cells)

Derivatives of this compound have been shown to inhibit the proliferation of several cancer cell lines. For instance, a derivative, (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, exhibited moderate cytotoxic activity against the HeLa cervical cancer cell line. ugm.ac.idugm.ac.id The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for this compound. ugm.ac.idugm.ac.id

In another study, a different derivative, TM1, was found to be a potent inhibitor of HeLa cell proliferation with an IC50 value of 0.65 µM. cellmolbiol.org This compound was identified as a PARP-1 inhibitor, a class of drugs that can be effective in treating certain types of cancer. cellmolbiol.orgnih.gov Research on brominated acetophenone (B1666503) derivatives also revealed significant cytotoxicity against various cancer cell lines, including breast (MCF7), lung (A549), and colorectal (Caco2) adenocarcinoma cells. farmaciajournal.com

Table 2: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value/Observation |

|---|---|---|

| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | HeLa (Cervical Cancer) | 22.75 ± 19.13 μg/mL ugm.ac.idugm.ac.id |

| TM1 (PARP-1 inhibitor) | HeLa (Cervical Cancer) | 0.65 µM cellmolbiol.org |

| Brominated acetophenone derivative 5c | A549 (Alveolar Adenocarcinoma) | 11.80 ± 0.89 µg/mL farmaciajournal.com |

| Brominated acetophenone derivative 5c | Caco2 (Colorectal Adenocarcinoma) | 18.40 ± 4.70 µg/mL farmaciajournal.com |

| Brominated acetophenone derivative 5c | MCF7 (Breast Adenocarcinoma) | < 10 µg/mL farmaciajournal.com |

| Brominated acetophenone derivative 5c | PC3 (Prostate Adenocarcinoma) | < 10 µg/mL farmaciajournal.com |

Mechanisms of Cell Death Induction (e.g., Apoptosis)

Understanding the mechanism by which a compound induces cell death is crucial for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. mdpi.com Several derivatives of this compound have been shown to induce apoptosis in cancer cells.

The PARP-1 inhibitor, TM1, was found to induce apoptosis in HeLa cells in a dose-dependent manner. cellmolbiol.org At a concentration of 4 µM, it led to apoptosis in 43.4% of the cells after 24 hours. cellmolbiol.org Apoptosis is a complex process involving a cascade of events mediated by enzymes called caspases. mdpi.com The induction of apoptosis can be triggered by both internal and external signals. mdpi.com The BCL-2 family of proteins plays a critical role in regulating the intrinsic pathway of apoptosis. nih.gov

The ability of these compounds to induce apoptosis highlights their potential as anticancer agents. Further research into the specific molecular pathways involved could lead to the development of more targeted and effective cancer therapies.

Investigation of Cell Cycle Arrest and Related Molecular Pathways

The ability to halt the cell cycle is a critical mechanism for many anti-cancer agents. Several derivatives of this compound have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

For instance, a study on novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, which includes a 4-(4-bromophenyl) derivative, demonstrated the ability to arrest the cell cycle by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and/or CDK9. Another study on a dispiropiperazine derivative showed its capability to arrest the cell cycle at the G2/M phase in human cancer cells. nih.gov Research on the natural compound neobractatin, a caged prenylxanthone, also revealed that it causes both G1/S and G2/M arrest in cancer cells. researchgate.net These findings highlight the potential of chalcone-related structures to interfere with the machinery that drives cell division.

Modulation of Key Apoptotic Proteins (e.g., Bcl-2 Expression)

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many cancers evade apoptosis by overexpressing anti-apoptotic proteins like Bcl-2. Chalcone derivatives have been shown to modulate the expression of these key apoptotic proteins, pushing cancer cells towards self-destruction.

Studies have indicated that chalcones can induce apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift in balance is a critical event in the mitochondrial pathway of apoptosis. Specifically, some synthetic chalcones have been found to reduce the expression of the Bcl-2 gene. In one study, a novel chalcone derivative was found to deactivate Bcl-2 in both MCF7 and HEP2 cancer cell lines, while simultaneously increasing the concentration of the pro-apoptotic protein BAX. nih.gov This modulation of Bcl-2 family proteins underscores the potential of these compounds in cancer therapy.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Human Carbonic Anhydrase (hCA I-II) Inhibition

The chalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a prominent structure in medicinal chemistry. nih.gov This structural framework is the basis for this compound and its derivatives, which have been the subject of extensive research for their potential as enzyme inhibitors. dergipark.org.tr Chalcones are recognized for a wide array of pharmacological activities, including their ability to inhibit acetylcholinesterase (AChE) and carbonic anhydrases (CAs), making them promising candidates for drug design. dergipark.org.trmdpi.com

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key therapeutic strategy for managing conditions like Alzheimer's disease, myasthenia gravis, and glaucoma. luanvan.co Chalcone derivatives have demonstrated significant potential as AChE inhibitors. nih.gov The flexibility of the chalcone structure allows for modifications to its aromatic rings, which can enhance its binding to the active sites of the AChE enzyme. mdpi.comnih.gov

Research has shown that various synthetic chalcone derivatives exhibit moderate to good inhibitory activity against AChE. nih.gov For instance, a series of poly-methoxylated chalcones was found to inhibit the AChE enzyme with inhibition constants (Kᵢ) in the nanomolar range. dergipark.org.tr Another study on chalcone-imide derivatives also reported effective AChE inhibition. nih.gov Specifically, a derivative of this compound, namely (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, was identified as a potent AChE inhibitor, suggesting its potential as a dual-acting agent for neuroprotective purposes. nih.gov The mechanism of inhibition by some chalcone derivatives has been identified as a mixed-type, indicating they can bind to both the catalytic and peripheral sites of the enzyme. mdpi.comnih.gov

| Compound Type | Inhibitory Concentration/Constant | Reference |

|---|---|---|

| Poly-methoxylated chalcones | Kᵢ values in the range of 34.14 ± 20.79 - 53.65 ± 13.25 nM | dergipark.org.tr |

| Chalcone-imide derivatives | Kᵢ values in the range of 70.47 - 229.42 nM | nih.gov |

| General chalcone derivatives | IC₅₀ values in the range of 22 ± 2.8 – 37.6 ± 0.74 μM | nih.gov |

| Benzylaminochalcone derivatives | IC₅₀ values ranging from 23 to 39 µM | mdpi.com |

Human Carbonic Anhydrase (hCA I & hCA II) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The cytosolic isoforms, human carbonic anhydrase I (hCA I) and human carbonic anhydrase II (hCA II), are ubiquitously expressed and involved in various physiological processes. nih.gov Inhibition of these enzymes has therapeutic applications; for example, hCA II inhibitors are used in the treatment of glaucoma and epilepsy, while hCA I inhibitors are explored for conditions like cerebral edema. benthamdirect.com

Chalcone derivatives have emerged as significant inhibitors of these carbonic anhydrase isoforms. dergipark.org.trscilit.com Studies have demonstrated that these compounds can inhibit hCA I and hCA II at nanomolar concentrations. dergipark.org.tr For example, a series of poly-methoxylated chalcones showed potent inhibition against both hCA I and hCA II, with Kᵢ values as low as 8.75 nM for hCA I and 11.47 nM for hCA II. dergipark.org.tr Similarly, chalcone-imide derivatives and bromophenol derivatives with a chalcone-like structure have also been reported as effective inhibitors of these enzymes. nih.govnih.gov The design of new chalcone derivatives often focuses on achieving selective inhibition of specific CA isoforms to minimize potential side effects. nih.gov The sulfonamide group, a well-known zinc-binding group, has been incorporated into chalcone structures to enhance their inhibitory activity against these zinc-containing enzymes. benthamdirect.com

| Compound Type | Target Enzyme | Inhibitory Constant (Kᵢ) / IC₅₀ | Reference |

|---|---|---|---|

| Poly-methoxylated chalcones | hCA I | Kᵢ values of 8.75 ± 0.64 - 37.64 ± 2.38 nM | dergipark.org.tr |

| hCA II | Kᵢ values of 11.47 ± 3.31 - 45.97 ± 4.67 nM | ||

| Chalcone-imide derivatives | hCA I | Kᵢ values of 426.47 - 699.58 nM | nih.gov |

| hCA II | Kᵢ values of 214.92 - 532.21 nM | ||

| Bromophenol derivatives | hCA I | Kᵢ values in the range of 7.8 ± 0.9 - 58.3 ± 10.3 nM | nih.gov |

| hCA II | Kᵢ values in the range of 43.1 ± 16.7 - 150.2 ± 24.1 nM | ||

| Chalcone & Chalcone epoxide | hCA I & hCA II | IC₅₀ values in the submicromolar range | scilit.com |

Molecular Interactions and Mechanistic Insights for 1 4 Bromophenyl Prop 2 En 1 One

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the interactions between a ligand, such as 1-(4-bromophenyl)prop-2-en-1-one, and its biological target at the molecular level.

Molecular docking simulations have been employed to predict the binding modes and affinities of chalcone (B49325) derivatives, including compounds structurally similar to this compound, with various enzyme active sites. These studies provide valuable insights into the potential inhibitory activity of this class of compounds.

InhA: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a key enzyme in the mycobacterial fatty acid synthesis pathway and a validated target for antitubercular drugs. nih.gov While direct docking studies on this compound with InhA are not extensively reported, studies on similar chalcones and other inhibitors reveal potential binding interactions. For instance, docking analyses of natural product inhibitors have shown binding energies ranging from -7.0 to -8.8 kcal/mol against InhA. researchgate.net The binding is often stabilized by hydrogen bonds and hydrophobic interactions with residues in the active site. researchgate.netmdpi.com For example, the control drug isoniazid (B1672263) exhibits a binding energy of -4.75 kcal/mol, while its active form, the INH-NAD adduct, shows a binding energy of -6.25 kcal/mol. researchgate.net

Androgen Receptor (AR): The androgen receptor is a crucial target in the treatment of prostate cancer. nih.govnih.gov Molecular docking studies on various phytochemicals, including chalcones, have demonstrated their potential to bind to the AR ligand-binding domain. nih.govscispace.com These studies have identified compounds with binding affinities as strong as -13.73 kcal/mol. nih.gov The interactions are typically characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the receptor's binding pocket. nih.govfrontiersin.org

Monoamine Oxidase (MAO): Monoamine oxidases are enzymes that catalyze the oxidation of monoamines and are important targets for the treatment of neurological disorders. mdpi.com Docking studies of chalcone derivatives against MAO-B have revealed that these compounds can fit into the active site cavity near the FAD cofactor. nih.govnih.gov The binding is often stabilized by hydrophobic π-π interactions with residues like Tyr326 and a hydrogen bond between the carbonyl oxygen of the chalcone and Cys172 of MAO-B. mdpi.com Some chalcones have shown higher selectivity towards MAO-B over MAO-A. mdpi.com

Table 1: Predicted Binding Affinities of Chalcone Derivatives with Various Enzyme Targets

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) |

| Chalcone Derivatives | InhA | -7.0 to -8.8 researchgate.net | Not specified in the provided context |

| Phytochemicals (including chalcones) | Androgen Receptor (AR) | up to -13.73 nih.gov | Not specified in the provided context |

| Chalcone Derivatives | MAO-B | Not explicitly quantified in kcal/mol, but noted for high affinity mdpi.com | Tyr326, Cys172 mdpi.com |

This table is generated based on data from studies on chalcone derivatives and may not represent the exact binding affinity of this compound.

The insights gained from molecular docking studies help in elucidating the potential molecular mechanisms of action of this compound and its analogs. The binding of these compounds to the active sites of enzymes like InhA, AR, and MAO can lead to their inhibition, thereby disrupting the biological pathways they regulate.

For instance, the inhibition of InhA can interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to an antitubercular effect. nih.gov The antagonistic binding to the androgen receptor can block the action of androgens, which is a key strategy in prostate cancer therapy. nih.govnih.gov Similarly, the inhibition of MAO can lead to an increase in the levels of monoamine neurotransmitters in the brain, which is beneficial in the treatment of depression and other neurological disorders. mdpi.com

In Vitro Biochemical Assays for Target Validation

In vitro biochemical assays are crucial for validating the predictions made by molecular docking studies and for confirming the biological activity of a compound. These assays involve the use of isolated enzymes, cells, or cellular components to assess the compound's effects.

While specific in vitro data for this compound is limited in the provided context, the effects of related chalcones on various enzymes and cellular pathways have been studied.

Enzyme Inhibition: Enzyme inhibition assays are used to determine the potency of a compound in inhibiting a specific enzyme. nih.govmdpi.com For chalcones, these assays have confirmed their inhibitory activity against enzymes like MAO and acetylcholinesterase. nih.gov The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Oxidative Stress Pathways: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in various diseases. mdpi.com Some chalcone derivatives have been investigated for their antioxidant properties and their ability to modulate oxidative stress pathways. nih.govmdpi.comnih.govresearchgate.net For example, they can influence the production of ROS and the expression of genes involved in the oxidative stress response. nih.govresearchgate.net

Cell Signaling Cascades: Chalcones can also modulate various cell signaling cascades. For instance, they have been shown to affect pathways like the Notch-Akt signaling pathway, which is involved in cell proliferation and survival. nih.gov By interfering with these signaling pathways, chalcones can exert a range of biological effects, including anticancer activity.

Structure-Activity Relationship (SAR) Probes for Biological Potency

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These studies involve synthesizing and testing a series of related compounds to identify the chemical features that are important for potency and selectivity.

For chalcones like this compound, SAR studies have focused on the effects of modifying the substituents on the two aromatic rings. mdpi.com

The presence and position of different functional groups on the phenyl rings can significantly influence the compound's interaction with its biological target. For example, the introduction of halogen atoms, such as the bromo group in this compound, can affect the electronic properties and lipophilicity of the molecule, which in turn can alter its binding affinity and biological activity. nih.govaablocks.com

Studies on various chalcone derivatives have shown that modifications to the aromatic rings can lead to significant changes in their inhibitory potency against different enzymes. mdpi.comacs.orgnih.govnih.gov For instance, the type and position of substituents have been shown to be critical for the MAO inhibitory activity of pyrazoline derivatives of chalcones. mdpi.com

Rational Design and Synthesis of Optimized Analogs Based on SAR Findingsderpharmachemica.com

The core structure of this compound, a chalcone, serves as a versatile template for the rational design and synthesis of optimized analogs with a wide range of biological activities. Structure-activity relationship (SAR) studies are crucial in guiding the molecular modifications of this parent compound to enhance potency and selectivity for various therapeutic targets, including antimicrobial and anticancer applications. These studies typically involve the systematic alteration of the two aromatic rings (Ring A and Ring B) and the α,β-unsaturated keto bridge.

The general synthetic route to this compound and its analogs is the Claisen-Schmidt condensation. researchgate.net This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503), in this case, 4-bromoacetophenone, with a variety of aromatic or heteroaromatic aldehydes. researchgate.netnih.gov The versatility of this reaction allows for the introduction of diverse substituents on Ring B, enabling extensive exploration of the SAR.

One approach to analog design involves a Quantitative Structure-Activity Relationship (QSAR)-driven methodology. nih.gov By analyzing existing data on chalcones, SAR rules can be developed. For instance, studies have shown that introducing hydrophobic and hydrogen bond acceptor groups, such as halogens, at the para-position of Ring A (the bromophenyl ring in this case) is favorable for certain biological activities like antitubercular effects. nih.gov

Further modifications often focus on Ring B. For example, the synthesis of analogs where the phenyl ring of Ring B is replaced with other aromatic systems, such as a furan (B31954) ring, has been explored. The synthesis of (E)-1-(4-Bromophenyl)-3-(2-furyl)prop-2-en-1-one is achieved through a solvent-free Claisen-Schmidt condensation of 4-bromoacetophenone and furan-2-carbaldehyde using sodium hydroxide (B78521). nih.gov Similarly, introducing a naphthalen-2-yl group at this position to give (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one has been shown to result in compounds with antibacterial activity. researchgate.net

The substitution pattern on Ring B is a key determinant of biological activity. SAR studies on a series of chalcones for antiulcer activity revealed that the introduction of a methoxy (B1213986) group at the para-position of Ring B in the this compound scaffold resulted in a compound with significant protective effects against gastric damage. researchgate.net The synthesis of this analog, 3-(4-methoxyphenyl)-1-(4-bromophenyl)-2-propen-1-one, follows the standard Claisen-Schmidt condensation of 4-bromoacetophenone and 4-methoxybenzaldehyde. researchgate.net

In the context of anticancer activity, SAR studies have indicated that modifications to both rings can significantly impact cytotoxicity. For instance, the introduction of additional substituents on the phenyl Ring B, such as a chlorine atom to produce (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, has been investigated. researchgate.net Research into the anticancer properties of chalcones has also highlighted that the presence of hydroxyl and/or alkoxyl groups on Ring B can be beneficial for activity.

The following tables summarize the structures and observed biological activities of some synthesized analogs of this compound based on SAR-guided design.

| Compound Name | Ring A Substituent | Ring B Substituent | Observed Biological Activity |

| 1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | 4-Bromo | Naphthalen-2-yl | Antibacterial researchgate.net |

| 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Bromo | 4-Methoxyphenyl | Antiulcer researchgate.net |

| (E)-1-(4-Bromophenyl)-3-(2-furyl)prop-2-en-1-one | 4-Bromo | Furan-2-yl | Not specified in provided context nih.gov |

| (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | 4-Bromo | 2-Chlorophenyl | Component for structural studies researchgate.net |

| Compound | R1 | R2 | R3 | R4 | R5 | R6 | Biological Activity |

| Analog 1 | H | H | OCH3 | H | H | H | Antiulcer researchgate.net |

| Analog 2 | Cl | H | H | H | H | H | Structural study researchgate.net |

Table legend for Analogs 1 and 2, representing substituents on Ring B of the this compound scaffold.

The rational design and synthesis of optimized analogs based on SAR findings continue to be a promising strategy for the development of novel therapeutic agents derived from the this compound scaffold.

Advanced Research Applications and Functional Materials of 1 4 Bromophenyl Prop 2 En 1 One

Development as a Building Block in Complex Organic Synthesis

The unique chemical architecture of 1-(4-bromophenyl)prop-2-en-1-one makes it a versatile building block in the synthesis of more complex organic structures. The presence of the α,β-unsaturated ketone moiety allows for a variety of chemical transformations, including Michael additions and Diels-Alder reactions. nih.gov The bromine atom on the phenyl ring also provides a site for further functionalization through cross-coupling reactions.

Synthesis of Novel Pharmaceuticals and Agrochemicals

Chalcones, in general, are recognized for their broad spectrum of biological activities, and this compound derivatives are no exception. alliedacademies.org They serve as precursors in the synthesis of flavonoids and isoflavonoids, which are known for their diverse pharmacological properties. alliedacademies.org The core structure of this compound has been incorporated into various molecular frameworks to develop new therapeutic and agrochemical agents. smolecule.comecampus.com

Research has shown that derivatives of this compound can be synthesized to create compounds with potential applications in medicine and agriculture. For instance, the synthesis of 1-(4-bromophenyl)piperidine (B1277246) derivatives, which have applications in pharmaceuticals and pesticides, highlights the utility of the bromophenyl moiety. google.com Furthermore, the structural motif of this compound is found in compounds investigated for their potential as microbial DNA-gyrase inhibitors. nih.gov The synthesis of various heterocyclic compounds and hybrid molecules often utilizes the chalcone (B49325) framework as a starting point. nih.govekb.egmdpi.com

Exploration in Materials Science for Optical and Electronic Applications

The conjugated system of this compound and its derivatives imparts interesting optical and electronic properties, making them attractive for materials science applications. smolecule.com The ability to tune these properties by modifying the substituents on the aromatic rings has led to extensive research in this area. smolecule.comresearchgate.net

Photoluminescence Studies and Quantum Yield Determinations

Derivatives of this compound have been the subject of photoluminescence studies to understand their light-emitting characteristics. The introduction of different functional groups can significantly influence the fluorescence quantum yield. nih.gov For example, the photophysical properties of chalcones are enhanced by the presence of electron-donating groups like the N,N-dimethylamino group. nih.gov

Studies on related chalcone derivatives have investigated their potential as laser dyes. For instance, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one has been examined as a new laser medium, with investigations into its amplified spontaneous emission (ASE) under various conditions. nih.gov The quantum yield of such compounds is a critical parameter in determining their efficiency as light-emitting materials. nih.gov

Applications in Organic Electronic Materials and Photonic Devices

The potential for this compound derivatives in organic electronic materials stems from their conjugated structure. smolecule.com Chalcones are being explored for their use in developing organic materials with specific optical or electronic properties. smolecule.com These materials could find applications in various photonic and optoelectronic devices. The non-linear optical (NLO) properties of some chalcone derivatives make them particularly interesting for these applications. researchgate.netresearchgate.net

Utilization in Coordination Chemistry as Ligands for Metal Complexes

The carbonyl and α,β-unsaturated system of this compound allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions.

Synthesis and Characterization of Novel Metal-Chalcone Complexes

The ability of chalcones to form stable complexes with metal ions has led to the synthesis and characterization of a wide range of novel metal-chalcone complexes. alliedacademies.orgunivie.ac.at These complexes often exhibit unique structural and electronic properties that differ from the free ligand. The carbonyl group and the oxygen atom of a hydroxyl group (if present in a derivative) can act as coordination sites, leading to the formation of chelate rings with the metal ion. alliedacademies.org

The synthesis of copper-based complexes using chalcone-type ligands has been reported, highlighting the role of these compounds as building blocks for new coordination compounds. nih.gov The study of these metal complexes is an active area of research, with potential applications in catalysis and materials science. univie.ac.at

Investigation of Physicochemical and Biological Properties of Metal Complexes

The complexation of this compound, a member of the chalcone family, with various transition metal ions has been a subject of significant research interest. These studies aim to understand how the inherent physicochemical and biological properties of the chalcone ligand are modified upon coordination with a metal center. The resulting metal complexes often exhibit novel structural features and enhanced biological activities compared to the free ligand.

The synthesis of these complexes is typically achieved by reacting this compound (or its derivatives) with metal salts, such as those of cobalt (II), nickel (II), copper (II), and zinc (II), in a suitable solvent like ethanol (B145695) or methanol. worldscientificnews.comnih.gov The characterization of these new compounds relies on a suite of analytical and spectroscopic techniques to determine their structure, stability, and electronic properties.

Physicochemical Characterization

The structural elucidation of metal complexes derived from this compound involves a combination of elemental analysis, molar conductance measurements, and various spectroscopic methods.

Molar Conductance: Molar conductivity measurements in solvents like DMSO help in determining whether the complexes are electrolytic or non-electrolytic in nature. nih.gov Generally, low conductance values suggest non-electrolytic character, indicating that the anions are coordinated to the metal ion. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. In chalcones, the α,β-unsaturated carbonyl group (C=O) is a key coordination site. A significant shift of the ν(C=O) band to a lower frequency in the complex's spectrum, compared to the free ligand, is indicative of the carbonyl oxygen's involvement in bonding with the metal ion. oaji.net The spectra may also show new bands in the far-infrared region corresponding to the formation of metal-oxygen (M-O) bonds.

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques provide insights into the geometry of the metal complexes. The position of d-d transition bands in the UV-Vis spectrum, along with the measured magnetic moment, can help distinguish between geometries such as octahedral, tetrahedral, or square planar. nih.govnih.govresearchgate.net For instance, Cu(II) complexes often exhibit magnetic moments corresponding to one unpaired electron and show broad d-d transition bands characteristic of a distorted octahedral or square planar geometry.

Thermal Analysis: Thermogravimetric analysis (TGA) is employed to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules. worldscientificnews.com

The collective data from these techniques allow researchers to propose a definitive structure for the complexes. In many cases, the chalcone ligand acts as a bidentate or monodentate ligand, coordinating through the carbonyl oxygen and potentially another donor atom if the structure is modified. oaji.netresearchgate.net

Interactive Table of Physicochemical Data for Representative Chalcone Metal Complexes

Below is a table summarizing typical physicochemical data for metal complexes of chalcone derivatives, illustrating the kind of information obtained in these investigations.

| Metal Complex | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(C=O), ν(M-O) | Electronic Spectra λₘₐₓ (nm) | Proposed Geometry |

| [Co(L)₂Cl₂] | 15.8 | 4.95 | ~1630, ~450 | ~580, ~670 | Octahedral |

| [Ni(L)₂Cl₂] | 12.5 | 3.10 | ~1635, ~465 | ~620, ~950 | Octahedral nih.gov |

| [Cu(L)₂Cl₂] | 14.2 | 1.85 | ~1625, ~470 | ~680 | Distorted Octahedral nih.gov |

| [Zn(L)₂Cl₂] | 11.9 | Diamagnetic | ~1640, ~445 | - | Tetrahedral |

Note: 'L' represents a chalcone ligand similar to this compound. Data is representative of typical findings in the literature.

Biological Properties Investigation

A significant driver for the synthesis of metal complexes of this compound is the potential for enhanced biological activity. Chelation can increase the lipophilic nature of the molecule, facilitating its transport across biological membranes and thereby increasing its efficacy.

Antimicrobial Activity: The metal complexes are frequently screened for their antibacterial and antifungal activities against a panel of pathogenic microbes. researchgate.netresearchgate.net Studies have shown that metal complexes can exhibit significantly higher antimicrobial activity than the free chalcone ligand. researchgate.net The increased potency is often attributed to the theory of chelation, which suggests that the polarity of the metal ion is reduced upon coordination, favoring its passage through the lipid layer of the cell membrane. The antimicrobial activity of complexes containing metals like Cu(II) and Ni(II) is often found to be particularly potent. nih.gov

Antioxidant Activity: The ability of these complexes to scavenge free radicals is another important area of investigation. Assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method are commonly used. nih.govcapes.gov.br The results often indicate that the metal complexes possess potent antioxidant capabilities, in some cases exceeding that of standard antioxidants. researchgate.net This activity is crucial for combating oxidative stress, which is implicated in numerous diseases.

Interactive Table of Biological Activity for Representative Chalcone Metal Complexes

The following table presents illustrative data on the biological screening of chalcone-metal complexes.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) | Antioxidant Activity (DPPH Scavenging %) |

| S. aureus | E. coli | A. niger | |

| Ligand (L) | 10 | 8 | 9 |

| [Co(L)₂Cl₂] | 16 | 14 | 15 |

| [Ni(L)₂Cl₂] | 18 | 15 | 17 |

| [Cu(L)₂Cl₂] | 22 | 19 | 20 |

| [Zn(L)₂Cl₂] | 15 | 12 | 14 |

Note: 'L' represents a chalcone ligand. Data is representative and compiled to illustrate general findings from various studies on related compounds. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 1 4 Bromophenyl Prop 2 En 1 One

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is paving the way for accelerated discovery and development of novel compounds. For 1-(4-Bromophenyl)prop-2-en-1-one and its derivatives, these computational tools offer the potential to predict their biological activities and physicochemical properties with greater speed and accuracy.